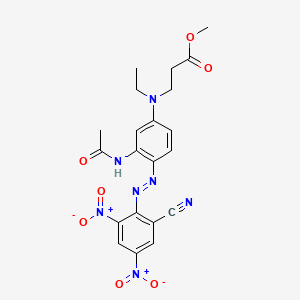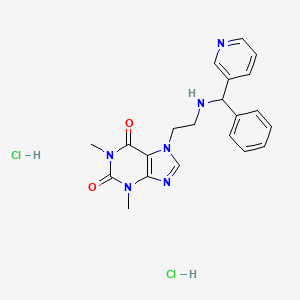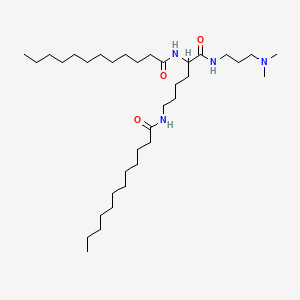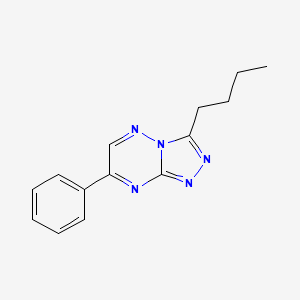
p-(1-Methyldecyl)benzenesulfonic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(1-Methyldecyl)benzenesulfonic acid sodium salt is an organic compound that belongs to the class of aromatic sulfonic acids. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a p-(1-methyldecyl) group. This compound is commonly used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(1-Methyldecyl)benzenesulfonic acid sodium salt typically involves the sulfonation of p-(1-Methyldecyl)benzene. This process is carried out by reacting p-(1-Methyldecyl)benzene with sulfur trioxide or concentrated sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the formation of the sulfonic acid group without causing degradation of the alkyl chain.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Chemical Reactions Analysis
Types of Reactions
p-(1-Methyldecyl)benzenesulfonic acid sodium salt undergoes various chemical reactions typical of aromatic sulfonic acids. These include:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonates or reduction to form sulfides.
Esterification: The sulfonic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Sulfur Trioxide: Used for sulfonation reactions.
Sodium Hydroxide: Used for neutralization to form the sodium salt.
Phosphorus Pentachloride: Used for converting the sulfonic acid to sulfonyl chloride.
Major Products Formed
Sulfonates: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Esters: Formed through esterification reactions with alcohols.
Scientific Research Applications
p-(1-Methyldecyl)benzenesulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for analysis, particularly in protein and enzyme studies.
Medicine: Utilized in pharmaceutical formulations as a solubilizing agent.
Industry: Commonly used in detergents and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of p-(1-Methyldecyl)benzenesulfonic acid sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is crucial in applications such as detergents, where it helps to emulsify oils and dirt.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The parent compound, which lacks the p-(1-Methyldecyl) group.
p-Toluenesulfonic Acid: Similar structure but with a methyl group instead of the p-(1-Methyldecyl) group.
Sodium Dodecylbenzenesulfonate: A widely used surfactant with a longer alkyl chain.
Uniqueness
p-(1-Methyldecyl)benzenesulfonic acid sodium salt is unique due to its specific alkyl chain length and branching, which provides distinct surfactant properties compared to other similar compounds. This makes it particularly effective in applications requiring specific solubility and emulsification characteristics.
Properties
CAS No. |
6183-51-3 |
|---|---|
Molecular Formula |
C17H27NaO3S |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
sodium;4-undecan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C17H28O3S.Na/c1-3-4-5-6-7-8-9-10-15(2)16-11-13-17(14-12-16)21(18,19)20;/h11-15H,3-10H2,1-2H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
MGTLTWIVDSLGTB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


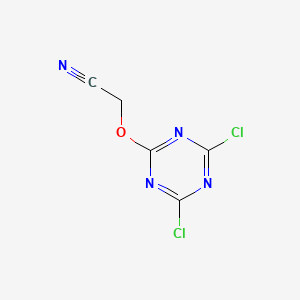
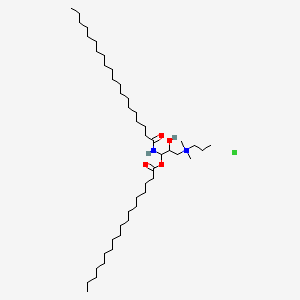


![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
